[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane
Beschreibung
[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) is a silicon-based organic compound with the molecular formula C20H42Si4 and a molecular weight of 394.8895 . This compound is characterized by the presence of a phenylene group bonded to four trimethylsilyl groups through methylene bridges. It is commonly used in various industrial and research applications due to its unique chemical properties.
Eigenschaften
CAS-Nummer |
17557-10-7 |
|---|---|
Molekularformel |
C20H42Si4 |
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C20H42Si4/c1-21(2,3)19(22(4,5)6)17-13-15-18(16-14-17)20(23(7,8)9)24(10,11)12/h13-16,19-20H,1-12H3 |
InChI-Schlüssel |
WDBXRQMXEOERGV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Andere CAS-Nummern |
17557-10-7 |
Synonyme |
Silane(1,4-phenylenedimethylidene)tetrakis[trimethyl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of [[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) typically involves the reaction of 1,4-bis(chloromethyl)benzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
C6H4(CH2Cl)2+4(CH3)3SiCl→C6H4(CH2Si(CH3)3)4+4NaCl
Analyse Chemischer Reaktionen
[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the silyl groups to silane groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to prevent unwanted side reactions .
Wissenschaftliche Forschungsanwendungen
[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules and surfaces to enhance their properties, such as increasing hydrophobicity or biocompatibility.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism by which [[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) exerts its effects involves the interaction of the silyl groups with various molecular targets. The trimethylsilyl groups can form strong covalent bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions are crucial in applications such as surface modification and catalysis .
Vergleich Mit ähnlichen Verbindungen
[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane) can be compared with other similar compounds, such as:
Tetramethylsilane (TMS): TMS is a simpler organosilicon compound with the formula Si(CH3)4. It is commonly used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy.
Hexamethyldisilane (HMDS): HMDS has the formula (CH3)3SiSi(CH3)3 and is used as a silylating agent in organic synthesis.
Trimethylsilyl chloride (TMSCl): TMSCl is used in the protection of hydroxyl groups in organic synthesis.
This compound) is unique due to its phenylene backbone, which provides additional rigidity and stability compared to other organosilicon compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
